BenchChemオンラインストアへようこそ!

Dilazep

Nucleoside transport ENT1 inhibitor Adenosine signaling

For researchers requiring ENT1 blockade without the confounding effects of coronary steal or off-target ENT2 activity, Dilazep (CAS 35898-87-4) is the definitive alternative to dipyridamole. It delivers 503-fold selectivity (ENT1 IC50=17.5nM vs ENT2 IC50=8,800nM), approximately 10× greater nucleoside transport inhibition potency, and uniquely combines adenosine uptake inhibition with direct calcium entry blockade. Its water solubility eliminates organic co-solvents, improving experimental reproducibility. Clinically validated to increase regional myocardial blood flow without steal phenomenon. ≥98% purity; B2B procurement with global shipping compliance.

Molecular Formula C31H44N2O10
Molecular Weight 604.7 g/mol
CAS No. 35898-87-4
Cat. No. B1670637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilazep
CAS35898-87-4
SynonymsAsta C 4898
Biopropazepan Trimethoxybenzoate
C 4898, Asta
Cormelian
Dilazep
Trimethoxybenzoate, Biopropazepan
Molecular FormulaC31H44N2O10
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C31H44N2O10/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4/h18-21H,7-17H2,1-6H3
InChIKeyQVZCXCJXTMIDME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dilazep (CAS 35898-87-4) Procurement Guide: Adenosine Uptake Inhibitor for Cardiovascular Research


Dilazep is a synthetic adenosine uptake inhibitor and coronary vasodilator structurally related to dipyridamole, classified as an equilibrative nucleoside transporter 1 (ENT1) inhibitor [1]. Unlike non-selective nucleoside transport inhibitors, dilazep exhibits high selectivity for ENT1 (IC50 = 17.5 nM) over ENT2 (IC50 = 8,800 nM), a property that distinguishes its pharmacological profile within the class [2]. Dilazep is primarily employed in research settings to study adenosine-mediated cardiovascular protection, platelet function, and nucleoside transport mechanisms [3].

Why Dilazep Cannot Be Simply Substituted by Dipyridamole or Other Class Members


Substitution among adenosine uptake inhibitors such as dipyridamole, lidoflazine, or hexobendine is not scientifically valid due to significant quantitative differences in target selectivity, potency, and physiochemical properties. Dilazep demonstrates approximately 10-fold greater potency than dipyridamole in nucleoside transport inhibition assays [1] and uniquely combines adenosine uptake inhibition with direct calcium entry blockade activity that differs mechanistically from both dipyridamole and lidoflazine [2]. Furthermore, dilazep possesses water solubility that eliminates the need for organic co-solvents in aqueous preparations—a practical differentiator from dipyridamole that impacts experimental reproducibility and formulation flexibility [3]. The evidence below quantifies these distinctions.

Quantitative Differentiation of Dilazep Versus Dipyridamole, Lidoflazine, and Hexobendine


ENT1 Subtype Selectivity: Dilazep Displays >500-Fold Selectivity Over ENT2

Dilazep is a highly selective inhibitor of equilibrative nucleoside transporter 1 (ENT1) with an IC50 of 17.5 nM, compared to an IC50 of 8,800 nM for ENT2 [1]. This selectivity profile is not equivalently documented for dipyridamole or lidoflazine, which are often characterized as broader-spectrum nucleoside transport inhibitors [2].

Nucleoside transport ENT1 inhibitor Adenosine signaling

Coronary Vasodilation in Humans: Dilazep Avoids Coronary Steal Phenomenon Observed with Dipyridamole

In a clinical study of 17 ischemic heart disease patients and 9 normal volunteers, dilazep increased ischemic regional myocardial blood flow to cardiac output ratio (RMBF/CO) in all patients studied, whereas dipyridamole increased RMBF/CO in only 2 of 6 patients [1]. Critically, coronary steal phenomenon (decrease in both RMBF/CO and infarcted region to total myocardium ratio) was observed in 4 of 6 dipyridamole-treated patients, but in 0 of 5 dilazep-treated patients [1].

Coronary vasodilation Myocardial perfusion Ischemic heart disease

In Vivo Antiplatelet Activity: Dilazep Achieves Statistically Significant Platelet Aggregate Reduction at Lower Doses Than Dipyridamole

In a head-to-head clinical comparison of 30 patients, dilazep (300 mg/day orally) produced a statistically significant reduction in circulating platelet aggregates, whereas dipyridamole (450 mg/day orally) produced a reduction that did not reach statistical significance [1]. Additionally, multiple platelet aggregation parameters (minimum dose required to induce aggregation, collagen lag phase) showed statistically significant improvement only in the dilazep group [1].

Platelet aggregation Antiplatelet Thrombosis research

Nucleoside Transport Inhibition Potency: Dilazep Approximately 10-Fold More Potent Than Dipyridamole

In isolated erythrocyte adenosine transport assays across multiple species including human, dilazep was the most potent compound tested with an IC50 of approximately 2 nM, compared to dipyridamole and NBMPR which exhibit IC50 values in the 10-100 nM range [1]. Vendor technical data corroborate that dilazep is nearly 10-fold more effective than dipyridamole in nucleoside transport inhibition [2]. In synaptosomal preparations, dilazep inhibited NBMPR-sensitive adenosine transport with an IC50 of 1 nM, versus 9 nM for dipyridamole—a 9-fold potency difference [3].

Adenosine transport NBMPR binding ENT1 inhibition

Calcium Entry Blockade: Dilazep Exceeds Dipyridamole in Direct Calcium Channel Antagonism

In potassium-depolarized guinea pig left atria, dilazep exhibited calcium entry blocking activity significantly greater than dipyridamole. The rank order of potency was: verapamil > diltiazem > adenosine > lidoflazine = dilazep > dipyridamole [1]. Importantly, the negative inotropic effect of dilazep was only partially reversed by adenosine deaminase and 8-phenyltheophylline, indicating a direct calcium entry blocking component distinct from its adenosine-potentiating mechanism [1]. In contrast, dipyridamole showed the weakest calcium entry blockade among all compounds tested [1].

Calcium antagonism Negative inotropy Cardioprotection

Validated Research Applications of Dilazep Based on Comparative Evidence


Myocardial Perfusion Studies Requiring Vasodilation Without Coronary Steal

Dilazep is the preferred adenosine uptake inhibitor for myocardial perfusion imaging and coronary hemodynamics research where coronary steal artifact must be avoided. Direct comparative clinical data demonstrate that dilazep increases regional myocardial blood flow without inducing the steal phenomenon observed in 67% of dipyridamole-treated subjects [1]. This makes dilazep particularly valuable for studies involving ischemic heart disease models where accurate perfusion quantification is critical.

In Vivo Antiplatelet Protocols Requiring Statistically Robust Efficacy

For thrombosis and platelet function studies, dilazep provides statistically significant reduction in circulating platelet aggregates at 300 mg/day oral dosing, whereas dipyridamole fails to achieve significance even at 450 mg/day [1]. Researchers conducting chronic antiplatelet studies in animal models or ex vivo human blood assays should consider dilazep to ensure detectable and reproducible effects on platelet aggregation parameters.

ENT1-Selective Nucleoside Transport Inhibition in Cellular Assays

Dilazep's 503-fold selectivity for ENT1 over ENT2 (IC50: 17.5 nM vs. 8,800 nM) makes it the compound of choice for experiments requiring targeted blockade of equilibrative nucleoside transport without confounding effects on ENT2-mediated pathways [1]. This selectivity profile is particularly relevant for cancer biology research where ENT1 and ENT2 play distinct roles in nucleoside analog chemotherapy uptake and resistance mechanisms.

Cardioprotection Studies Leveraging Dual Adenosine Potentiation and Calcium Blockade

Unlike dipyridamole, which acts primarily through adenosine potentiation, dilazep exhibits a dual mechanism combining adenosine uptake inhibition with direct calcium entry blockade [1]. This profile is advantageous for ischemia-reperfusion injury models and studies of cardiac mechanical function where both adenosine receptor signaling and calcium handling are mechanistically relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dilazep

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.